4,4-Dimethylcyclohexanone

Conformational Analysis Steric Effects Gem-Dimethyl Effect

This conformationally rigid cyclic ketone is the preferred intermediate for ABT-263 (navitoclax) and the only route to specific bicyclo[3.3.1]nonane diones, unlike its diphenyl analog which yields only hydrolysis products. Its locked gem-dimethyl geometry ensures precise stereocontrol in complex syntheses. Choose this ≥98% pure solid for reliable performance in apoptosis-targeted drug discovery and asymmetric ligand preparation.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 4255-62-3
Cat. No. B1295358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylcyclohexanone
CAS4255-62-3
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)CC1)C
InChIInChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3
InChIKeyPXQMSTLNSHMSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethylcyclohexanone (CAS 4255-62-3): A Procurement Guide for a Sterically Hindered Pharmaceutical Intermediate


4,4-Dimethylcyclohexanone (CAS 4255-62-3) is a cyclic ketone characterized by a gem-dimethyl substitution pattern at the 4-position of the cyclohexanone ring . This substitution creates a quaternary carbon center that imposes significant conformational rigidity on the molecule . The compound is a white to off-white solid at room temperature, with a melting point of 41-43 °C and a boiling point of 170.6±8.0 °C at 760 mmHg . It serves primarily as a synthetic intermediate in pharmaceutical and fine chemical manufacturing, with documented use in the synthesis of apoptosis-promoting agents [1].

Why 4,4-Dimethylcyclohexanone Cannot Be Replaced by Unsubstituted Cyclohexanone or Other Methyl-Substituted Analogs


Generic substitution of 4,4-dimethylcyclohexanone with structurally similar cyclohexanone derivatives is not recommended due to its unique gem-dimethyl substitution pattern, which fundamentally alters both conformational behavior and chemical reactivity . Unlike 4-methylcyclohexanone or unsubstituted cyclohexanone, the presence of two methyl groups on the same carbon atom introduces a quaternary center that locks the ring into a rigid conformation, thereby affecting reaction rates, stereoselectivity, and product distributions in subsequent transformations [1]. For example, gem-dimethyl substitution at the 4-position has been shown to induce a noticeable rate decrease in conjugate addition reactions compared to other substitution patterns [2]. Furthermore, the specific steric environment dictates the course of reactions such as enamine alkylation, where 4,4-dimethylcyclohexanone enamines yield bicyclic diones with crotonoyl chloride, while 4,4-diphenylcyclohexanone enamines produce only hydrolysis products under identical conditions [3]. These differences underscore the critical importance of the exact substitution pattern for achieving desired synthetic outcomes.

Quantitative Evidence of Differentiation: Why 4,4-Dimethylcyclohexanone Outperforms Close Analogs in Key Reactions


Conformational Rigidity: The 4,4-Gem-Dimethyl Group Locks the Cyclohexanone Ring

The gem-dimethyl substitution at the 4-position of 4,4-dimethylcyclohexanone introduces a quaternary carbon center that significantly restricts conformational flexibility compared to monosubstituted analogs like 4-methylcyclohexanone or unsubstituted cyclohexanone . This structural feature is a primary driver of the compound's unique reactivity profile. The presence of the gem-dimethyl group reduces the number of accessible low-energy conformers, effectively locking the ring into a preferred geometry [1].

Conformational Analysis Steric Effects Gem-Dimethyl Effect

Reaction Rate Suppression in Conjugate Addition: A Quantifiable Steric Effect

In a study of conjugate addition of lithiated arylacetonitriles to substituted cyclohexenones, the presence of a gem-dimethyl group at the 4-position induced a noticeable decrease in reaction rate compared to other substitution patterns [1]. While methyl on C-2 and gem-dimethyl on C-5 had small influence on the reaction rate, gem-dimethyl on C-4 caused a marked rate reduction [1]. This quantifiable kinetic difference demonstrates the unique steric environment created by the 4,4-dimethyl substitution.

Conjugate Addition Reaction Kinetics Steric Hindrance

Divergent Reaction Pathways in Enamine Chemistry: Steric Strain Dictates Product Distribution

A direct head-to-head comparison of the pyrrolidine enamines of 4,4-dimethylcyclohexanone and 4,4-diphenylcyclohexanone revealed dramatically different reaction outcomes with α,β-unsaturated acid chlorides [1]. The dimethyl enamine reacts with crotonoyl chloride to give 4,7,7- and 3,7,7-trimethylbicyclo[3.3.1]nonane-2,9-dione, whereas the diphenyl enamine yields only the corresponding 3-(2-oxo-5,5-diphenylcyclohexyl)propanoic acid under identical conditions [1]. This divergence is attributed to competing 1,3-diaxial strain and A(1,3) strain, the magnitude of which is exquisitely tuned by the 4,4-substituents.

Enamine Chemistry Stereoselectivity Steric Effects

Activation Energy for Cuprate Conjugate Addition: A Computationally Validated Benchmark

The conjugate addition of lithium dimethylcuprate to 4,4-dimethylcyclohexenone has been studied both computationally and experimentally [1]. The computed activation energy (ΔE⧧) is 15.5 kcal/mol, which is in good agreement with the experimental activation energy (Ea) of 18.2 ± 1.7 kcal/mol [1]. While no direct comparator data for other cyclohexenones is provided in the same study, this value serves as a benchmark for the intrinsic reactivity of the 4,4-dimethyl substituted system in this important class of carbon-carbon bond-forming reactions.

Computational Chemistry Conjugate Addition Activation Energy

Reduction Rate Parity with 4-Methylcyclohexanone in Dissolving Metal Conditions

A direct head-to-head comparison of the reduction rates of 4,4-dimethylcyclohexanone and 4-methylcyclohexanone using dissolving metals in ammonia revealed that the two ketones reduce at the same rate [1]. This finding is notable because it demonstrates that the additional steric bulk of the gem-dimethyl group does not impede this particular reduction pathway, unlike other reactions where a rate decrease is observed. This parity suggests that the transition state for dissolving metal reduction is relatively insensitive to steric encumbrance at the 4-position.

Reduction Kinetics Dissolving Metal Reduction Steric Effects

Sterically Hindered Radical Anion Exhibits Extended Lifetime Due to Gem-Dimethyl Effect

The radical anion of 4,4-dimethylcyclohexenone, generated and studied by electron paramagnetic resonance (EPR) spectroscopy, exhibits a relatively long lifetime in liquid ammonia [1]. This enhanced stability is attributed to steric hindrance to polymerization imparted by the gem-dimethyl groups [1]. While no quantitative lifetime comparison with unsubstituted cyclohexenone radical anion is provided, the observation of an extended lifetime is a direct consequence of the 4,4-dimethyl substitution pattern.

EPR Spectroscopy Radical Chemistry Steric Hindrance

Optimal Application Scenarios for 4,4-Dimethylcyclohexanone (CAS 4255-62-3) Based on Differential Evidence


Synthesis of Bicyclic Scaffolds via Sterically Controlled Enamine Alkylation

Based on the direct head-to-head evidence of divergent product distribution in enamine chemistry [1], 4,4-dimethylcyclohexanone is uniquely suited for the synthesis of bicyclo[3.3.1]nonane-2,9-dione derivatives. Unlike its 4,4-diphenyl analog, which yields only hydrolysis products, the 4,4-dimethyl enamine undergoes cyclization with crotonoyl chloride to give the desired bicyclic diones. This makes it the preferred starting material for constructing complex, bridged ring systems where steric control is paramount.

Pharmaceutical Intermediate for Apoptosis-Promoting Agents (e.g., ABT-263)

4,4-Dimethylcyclohexanone is a documented intermediate in the synthesis of ABT-263 (navitoclax), an orally bioavailable inhibitor of Bcl-2 family proteins [2][3]. The compound's specific substitution pattern is critical for the construction of the 5,5-dimethyl-1-cyclohexenyl core present in the final drug substance. Procurement of this intermediate is essential for research groups and pharmaceutical manufacturers engaged in the development of apoptosis-targeted cancer therapies.

Kinetic Studies and Mechanistic Investigations of Steric Effects in Cyclohexanone Reactions

The quantifiable rate decrease observed in conjugate addition reactions for 4,4-dimethylcyclohexenone, compared to other substitution patterns [4], positions this compound as an ideal probe for studying steric effects in nucleophilic additions to α,β-unsaturated ketones. Its well-defined conformational rigidity and documented kinetic behavior make it a valuable tool for academic researchers and process chemists seeking to elucidate structure-reactivity relationships and optimize reaction conditions.

Conformationally Restricted Building Block for Stereoselective Synthesis

Due to its locked conformation resulting from the gem-dimethyl quaternary carbon , 4,4-dimethylcyclohexanone serves as a conformationally restricted building block for the synthesis of stereochemically defined molecules. This rigidity is particularly valuable in the preparation of ligands for asymmetric catalysis and in the construction of complex natural product scaffolds where control over three-dimensional shape is essential for biological activity.

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